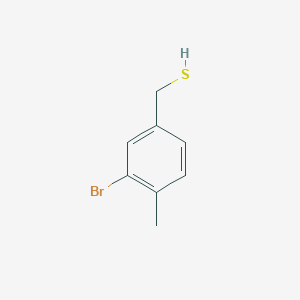
(3-Bromo-4-methylphenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9BrS. It is a derivative of benzyl mercaptan, where the benzene ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3-Bromo-4-methylphenyl)methanethiol involves the bromomethylation of thiols. This can be achieved using paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents. This method is advantageous as it minimizes the generation of highly toxic byproducts . Another approach involves the use of dibromomethane in basic media, which also yields the desired product with minimal byproducts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-methylphenyl)methanethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products depend on the nucleophile used, such as (3-methyl-4-substituted phenyl)methanethiol.
Oxidation: Major products include disulfides or sulfonic acids.
Reduction: Products include the dehalogenated thiol or modified thiol derivatives.
Aplicaciones Científicas De Investigación
(3-Bromo-4-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It can be used in studies involving thiol-reactive compounds and their biological effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-methylphenyl)methanethiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The bromine atom can participate in halogen bonding, influencing molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-3-methylphenyl)methanethiol
- (3-Bromo-4-methylphenyl)methanol
- (3-Bromo-4-methylphenyl)ethanethiol
Uniqueness
Compared to similar compounds, it offers distinct reactivity patterns and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C8H9BrS |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
(3-bromo-4-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 |
Clave InChI |
OREZMRHXCGJBQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CS)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


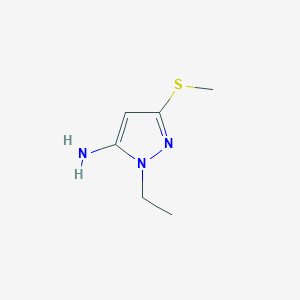
amine](/img/structure/B13306863.png)
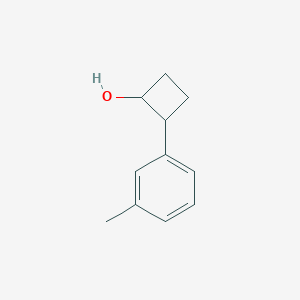
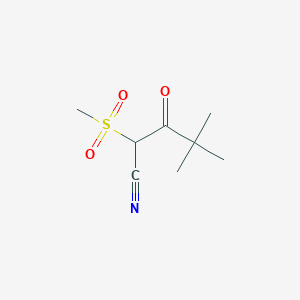
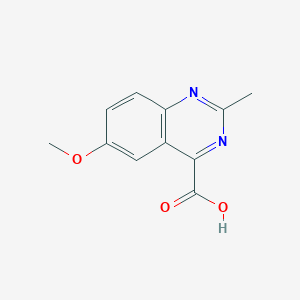
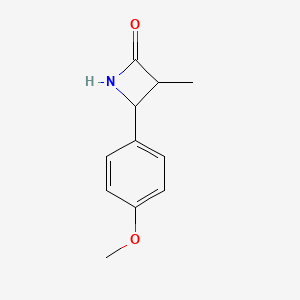


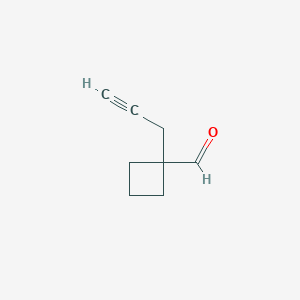
![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
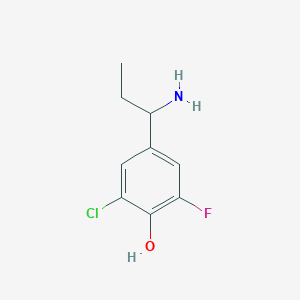
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)
![4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13306930.png)
